molecular formula C14H14N4O4 B2895235 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170281-71-6

5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No. B2895235
CAS RN: 1170281-71-6
M. Wt: 302.29
InChI Key: ZLVDNMBHQZROSW-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . For instance, chalcones can undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .


Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are characterized by positive electrostatic potential over hydrogen atoms in N-CH3 and N-CH2 groups, whereas negative electrostatic potential is scattered over all of the oxygen atoms contained in the molecule .


Chemical Reactions Analysis

The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been studied .

Scientific Research Applications

Synthetic Methodologies

A significant aspect of research on compounds like 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves the development of efficient synthetic methodologies. For instance, the catalyst-free one-pot three-component synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions showcases a method for creating a new series of functionalized compounds featuring high atom economy and excellent yields without the need for catalysts (Brahmachari & Nayek, 2017).

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of pyrimidine derivatives, highlighting their potential as pharmaceutical agents. Research into the synthesis and antimicrobial studies of pyrimidine pyrazole heterocycles, for example, has led to the identification of compounds with significant activity against bacteria and fungi. Among these, specific compounds have been found to possess antibacterial activity with MIC values indicating potent efficacy against strains like S. aureus and B. cereus (Kumar et al., 2014).

Biological Interactions

The interaction of pyrimidine derivatives with biological molecules is another area of interest. The synthesis and investigation of pyrimido[4,5-d]pyrimidine derivatives for their antibacterial, antioxidant, DNA-binding, and voltammetric characteristics exemplify this. Compounds in this class have shown potent activity against bacterial strains and demonstrated significant DNA binding properties, which could be leveraged for therapeutic purposes (Santosh et al., 2019).

Mechanism of Action

Target of Action

AKOS024268049, also known as 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione or F5685-0084, primarily targets the Angiotensin II Receptor Type 1 (AT1) . The AT1 receptor is found on blood vessels and other tissues, such as the heart .

Mode of Action

AKOS024268049 acts as a receptor antagonist that blocks the AT1 receptors . This blocking action prevents the binding of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone . By blocking these receptors, AKOS024268049 inhibits the contraction of vascular smooth muscle and the subsequent increase in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by AKOS024268049 is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptors, AKOS024268049 inhibits the effects of angiotensin II, leading to vasodilation, reduced secretion of aldosterone, and decreased blood volume . This results in a decrease in arterial pressure and a reduction in the workload on the heart .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion

Result of Action

The molecular and cellular effects of AKOS024268049’s action primarily involve the dilation of arteries and veins , thereby reducing arterial pressure and the preload and afterload on the heart . It also downregulates sympathetic adrenergic activity and decreases blood volume .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AKOS024268049. These factors can include the patient’s age, sex, genetic makeup, renal function, and individual physiology . For example, the half-life of some drugs may be remarkably long in older people, affecting the drug’s efficacy and potential side effects

Future Directions

Future research in the field of pyrimido[4,5-d]pyrimidines is likely to focus on the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

5-(3-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-4-3-5-8(19)6-7/h3-6,10,19H,1-2H3,(H2,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDNMBHQZROSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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